1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione 1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 121353-89-7
VCID: VC0040445
InChI: InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,9+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F
Molecular Formula: C10H13FN2O4
Molecular Weight: 244.22 g/mol

1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione

CAS No.: 121353-89-7

Main Products

VCID: VC0040445

Molecular Formula: C10H13FN2O4

Molecular Weight: 244.22 g/mol

1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione - 121353-89-7

CAS No. 121353-89-7
Product Name 1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C10H13FN2O4
Molecular Weight 244.22 g/mol
IUPAC Name 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7-,9+/m0/s1
Standard InChIKey NPHYUIHLLMXOFR-ACLDMZEESA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)F
SMILES CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F
PubChem Compound 452079
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator